

# Synergistic Potential of Apto-253 in Combination with Targeted Therapies in Hematologic Malignancies

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Compound of Interest		
Compound Name:	Apto-253	
Cat. No.:	B1667576	Get Quote

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**Apto-253**, an investigational agent, has demonstrated notable synergistic effects when combined with other targeted therapies in preclinical studies, suggesting potential new avenues for the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). These findings, targeted towards researchers, scientists, and drug development professionals, indicate that **Apto-253**'s unique mechanism of action may enhance the efficacy of existing and emerging cancer therapies.

Apto-253 is a small molecule that inhibits c-Myc expression, a key oncogene implicated in numerous cancers.[1][2] It also induces the expression of the tumor suppressor gene Krüppellike factor 4 (KLF4) and stabilizes G-quadruplex DNA structures, leading to cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[3][4][5] Notably, Apto-253 is converted intracellularly to a more active ferrous complex, [Fe(253)3], and has been shown to induce DNA damage, rendering cancer cells with deficiencies in BRCA1/2 DNA repair pathways particularly susceptible.[6] While the clinical development of Apto-253 was discontinued, the preclinical data from combination studies offer valuable insights into novel therapeutic strategies.

# Synergistic Antitumor Activity with Azacitidine in AML Xenograft Models





In vivo studies using AML xenograft models have demonstrated that **Apto-253** in combination with the hypomethylating agent azacitidine leads to a significant enhancement of antitumor activity compared to either agent alone.

# **Quantitative Data Summary**



Xenograft Model	Treatment Group	Dosing Schedule	Mean Tumor Size Change	Statistical Significance (vs. Control)
HL-60 AML	Vehicle Control	-	-	-
Apto-253 (15 mg/kg)	Twice daily, 2 consecutive days/week	Similar inhibition to azacitidine	-	
Azacitidine	Every fourth day	Similar inhibition to Apto-253	-	
Apto-253 + Azacitidine (1x/week Apto- 253)	Apto-253: Twice daily, 1 day/week; Azacitidine: q4d	Significantly enhanced antitumor activity	p = 0.0002	
Apto-253 + Azacitidine (2x/week Apto- 253)	Apto-253: Twice daily, 2 consecutive days/week; Azacitidine: q4d	Significantly enhanced antitumor activity	p = 0.0006	
THP-1 AML	Vehicle Control	-	-	-
Apto-253 (15 mg/kg)	Twice daily, 2 consecutive days/week	Significant efficacy	-	
Azacitidine	Subcutaneously, every fourth day	Similar efficacy to Apto-253	-	
Apto-253 + Azacitidine	Apto-253: IV, 2x/day for 2 days/week; Azacitidine: SC, q4d	Greatly improved antitumor effects	p = 0.0004 (at day 31)	

Data sourced from preclinical studies.[3]



# **Experimental Protocol: In Vivo Xenograft Studies**

Animal Model: Athymic nude mice were utilized for the AML xenograft models.[3]

### Cell Line Implantation:

• HL-60 and THP-1 Cells: Human AML cell lines were implanted subcutaneously in the mice. [3]

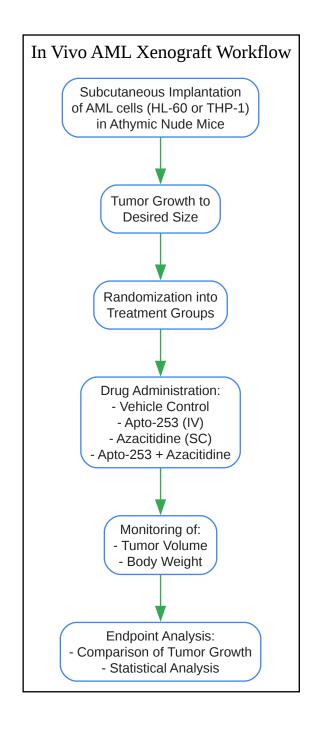
# Drug Administration:

- Apto-253: Administered intravenously (IV) at a dose of 15 mg/kg. The dosing schedule was
  either once weekly (twice daily on one day) or twice weekly (twice daily on two consecutive
  days).[3]
- Azacitidine: Administered subcutaneously (SC) every fourth day (q4d).[3]

## Monitoring and Endpoints:

- Tumor size was measured regularly to assess antitumor activity.
- The body weight of the mice was monitored to evaluate toxicity.
- Statistical significance of the difference in tumor growth between treatment groups was determined using a Student's t-test.[3]





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Experimental workflow for in vivo AML xenograft studies.

# Enhanced Efficacy with Targeted Inhibitors in Primary Patient Samples



Ex vivo studies on primary patient samples from various hematologic malignancies have revealed synergistic interactions between **Apto-253** and other targeted agents, specifically the BET bromodomain inhibitor JQ1 and the FLT3 inhibitor quizartinib.

Data Summary

Combination	Malignancy	Observation	Percentage of Cases with Synergy
Apto-253 + JQ1	AML, CLL, MDS/MPN	Combination IC50 at least 2-fold lower than single agents	~65% (56/87)
Apto-253 + Quizartinib	AML	Reduced combination IC50 compared to single agents	~37% (14/38)

Data sourced from an ex vivo drug sensitivity assay on primary patient samples.[4][5]

# **Experimental Protocol: Ex Vivo Drug Sensitivity Assay**

Primary Samples: Freshly isolated bone marrow or peripheral blood samples were obtained from patients with Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Myelodysplastic Syndromes/Myeloproliferative Neoplasms (MDS/MPN).[4][5]

#### Drug Treatment:

- Primary cells were cultured ex vivo and treated with increasing concentrations of Apto-253,
   JQ1, and quizartinib, both as single agents and in combination.
- Combination treatments were performed at fixed, equimolar ratios.[4][5]

### Cell Viability Assessment:

 After a 3-day culture period, cell viability was determined using a colorimetric tetrazoliumbased MTS assay.[4][5]

#### Data Analysis:

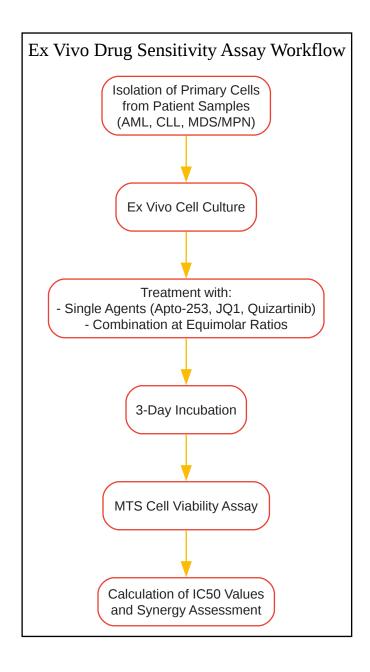




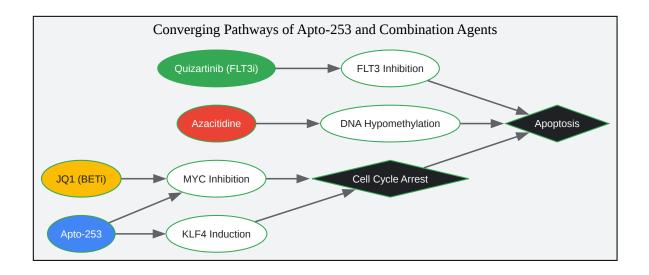


• The half-maximal inhibitory concentration (IC50) values were calculated for each single agent and for the combinations to assess for synergistic effects.[4][5]









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